
(S)-4-Vinyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Vinyloxazolidin-2-one is a chiral auxiliary compound that has been used extensively in organic synthesis. It has a unique structure that allows it to act as a versatile building block for the synthesis of a wide range of molecules. This compound has been the subject of much scientific research due to its potential applications in the field of drug discovery and development.
Applications De Recherche Scientifique
Synthesis of Dihydropyridin-2-ones
(S)-4-Vinyloxazolidin-2-one has been used in the diastereoselective synthesis of 3,6-disubstituted 3,6-dihydropyridin-2-ones. This process involves a Pd-catalyzed carbonylation and enolate alkylation with high diastereoselectivity, yielding stereoselective diastereoisomers (Anderson et al., 2003).
Asymmetric Aminopalladation
The compound has been utilized in catalytic asymmetric intramolecular aminopalladation, showing high enantiomeric excess (ee) percentages. This process, facilitated by cobalt oxazoline palladacyclic complexes, enhances the synthesis of 4-vinyloxazolidin-2-ones (Kirsch & Overman, 2005).
Formation of 3,6-Dihydro-1H-pyridin-2-ones
Another application is in the formation of 1-tosyl-3,6-dihydro-1H-pyridin-2-ones through palladium-catalyzed decarboxylative carbonylation. This reaction maintains enantiopurity and is effective in detosylation to yield the title compounds (Knight et al., 2006).
Synthesis of 3-N-alkyl-5-vinyloxazolidinones
The compound is also involved in synthesizing 3-alkyl substituted 5-vinyloxazolidin-2-one derivatives. This synthesis is mediated by palladium–phosphine catalysts, expanding the scope of possible derivative compounds (Tanimori et al., 2003).
Development of Delivery Devices for Antimicrobial Activity
In pharmaceutical applications, (S)-4-Vinyloxazolidin-2-one derivatives have been incorporated into delivery devices to enhance the antimicrobial activity of synthesized oxazolidin-2-one derivatives. This method improves cellular uptake and shows promising results against microorganisms like E. coli and S. cerevisiae (Parisi et al., 2014).
Isoxazolidine Synthesis
The compound is also a key component in synthesizing isoxazolidines via 1,3-dipolar cycloaddition. This process demonstrates high efficiency under solvent-free conditions, expanding the potential applications of N-vinyloxazolidin-2-one and its analogues (Nguyen et al., 2008).
Oxazolidin-2-one Derivatives Synthesis
Various methods have been reported for synthesizing oxazolidin-2-one derivatives, with (S)-4-Vinyloxazolidin-2-one serving as a critical component in these processes. These methods include condensation reactions and cyclization reactions using vinyl or propargyl carbamate (Kim et al., 2011).
Synthesis of Hydroxy-gamma-butyrolactones
Treatment of beta-vinyl-beta-hydroxy-N-acyloxazolidin-2-ones with certain reagents results in the formation of hydroxy-gamma-butyrolactones. This process showcases the utility of (S)-4-Vinyloxazolidin-2-one in producing functionally diverse compounds (Davies et al., 2009).
Propriétés
IUPAC Name |
(4S)-4-ethenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQDRNWXVRNPFT-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Vinyloxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

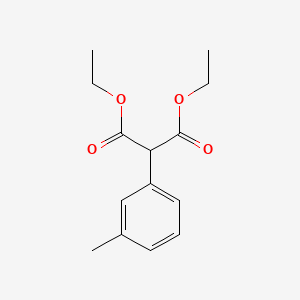

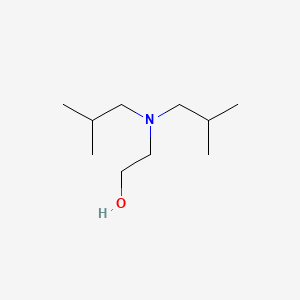
![Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2389649.png)
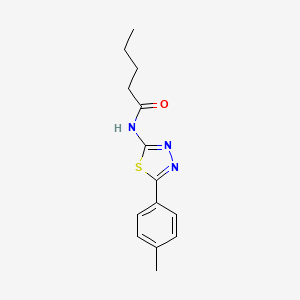
![[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2389654.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2389658.png)
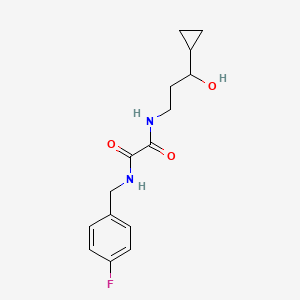
![3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol](/img/structure/B2389661.png)
![{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B2389662.png)

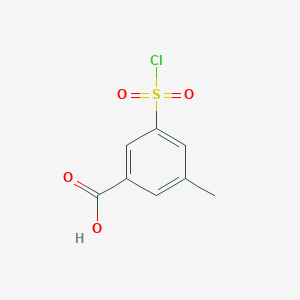
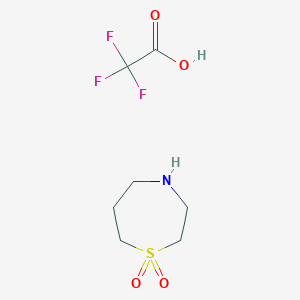
![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2389667.png)